molecular formula C9H17NO4 B1581053 Ethyl 3-(ethoxycarbonylmethylamino)propionate CAS No. 3783-61-7

Ethyl 3-(ethoxycarbonylmethylamino)propionate

Cat. No. B1581053
CAS RN: 3783-61-7
M. Wt: 203.24 g/mol
InChI Key: JHFQLFGNGSHVGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a chemical compound with the linear formula C9H15NO5 . It has a molecular weight of 217.224 . The compound contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic secondary amine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(ethoxycarbonylmethylamino)propionate consists of 30 bonds in total. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic secondary amine .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Iron and zinc co-catalysis has been employed for the arylation and alkenylation of propionamides, suggesting potential pathways for modifying or synthesizing compounds similar to Ethyl 3-(ethoxycarbonylmethylamino)propionate through C–H activation and C–C bond formation (Ilies et al., 2017).

Material Science and Corrosion Inhibition

  • Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives have shown significant corrosion inhibition efficiency on mild steel in acidic solutions, demonstrating the potential application of structurally similar compounds in corrosion protection technologies (Djenane et al., 2019).

Chemical Sensing and Analysis

  • Rhodamine-based compounds have been developed as chemosensors for metal ions, which indicates the possible use of Ethyl 3-(ethoxycarbonylmethylamino)propionate in the synthesis of fluorescent sensors due to its functional groups that may bind selectively to metals (Roy et al., 2019).

Bio-based Chemical Production

  • Research into bio-based 3-hydroxypropionic acid, a precursor for various compounds including acrylic acid and malonic acid, illustrates the interest in sustainable production methods for chemicals that could be structurally related or functionally similar to Ethyl 3-(ethoxycarbonylmethylamino)propionate (Vidra & Németh, 2017).

Safety And Hazards

Ethyl 3-(ethoxycarbonylmethylamino)propionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFQLFGNGSHVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299881
Record name Ethyl 3-(ethoxycarbonylmethylamino)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(ethoxycarbonylmethylamino)propionate

CAS RN

3783-61-7
Record name 3783-61-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(ethoxycarbonylmethylamino)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 4.7M aqueous solution of sodium hydroxide (50 mL) was added into a stirred, ice-cooled solution of ethyl glycinate hydrochloride (32.19 g, 0.23 mole) in water (50 mL). Then, ethyl acrylate (23.1 g, 0.23 mole) was added and the mixture was stirred at room temperature until the completion of reaction was ascertained by TLC (19 h). After 19 h which it was partitioned with dichloromethane (3×100 mL). The organic layer was dried with anhydrous sodium sulfate, filtered and evaporated. The residue was distilled to afford AA (28.8 g, 61%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
32.19 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Referring to scheme 16, a 4.7M aqueous solution of sodium hydroxide (50 mL) was added into a stirred, ice-cooled solution of ethyl glycinate hydrochloride (32.19 g, 0.23 mole) in water (50 mL). Then, ethyl acrylate (23.1 g, 0.23 mole) was added and the mixture was stirred at room temperature until the completion of reaction was ascertained by TLC (19 h). After 19 h which it was partitioned with dichloromethane (3×100 mL). The organic layer was dried with anhydrous sodium sulfate, filtered and evaporated. The residue was distilled to afford 58 (28.8 g, 61%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
32.19 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three
Name
Yield
61%

Synthesis routes and methods III

Procedure details

To ethyl glycinate hydrochloride (12.9 g, 92 mmol) in water (20 mL) at 0° C. was added cold aqueous NaOH (19.5 mL, 93 mmol, 4.75 M) followed by ethyl acrylate (9.18 g, 92 mmol). The reaction stirred about 18 hours and warmed to room temperature. The mixture was extracted with CH2Cl2 four times and the solution was dried (Na2SO4). The material was distilled at about 110° C. (1.8 torr) to afford the product, 1-a.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
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Reaction Step One
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9.18 g
Type
reactant
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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